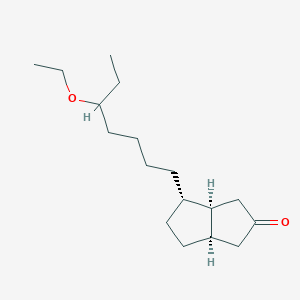
Ethocyn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethocyn is synthesized through a series of chemical reactions involving the formation of a bicyclooctane structure. The key steps include:
Formation of the bicyclooctane core: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the ethoxyheptyl group: This step typically involves the alkylation of the bicyclooctane core with an ethoxyheptyl halide in the presence of a base.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include distillation, crystallization, and chromatography to obtain the final product with the desired purity.
Análisis De Reacciones Químicas
Ethocyn undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxyheptyl group can be replaced by other nucleophiles under suitable conditions.
Aplicaciones Científicas De Investigación
Ethocyn has several scientific research applications, including:
Cosmetic Industry: It is widely used in anti-aging products to enhance skin elasticity and reduce wrinkles.
Biological Research:
Medical Research: Research is ongoing to explore the potential therapeutic applications of this compound in treating skin disorders and other conditions related to elastin deficiency.
Mecanismo De Acción
Ethocyn exerts its effects by stimulating the production of elastin fibers in the skin. The molecular target of this compound is believed to be the elastin-producing cells, where it enhances the expression of elastin genes and promotes the assembly of elastin fibers. This leads to improved skin elasticity and a reduction in fine lines and wrinkles .
Comparación Con Compuestos Similares
Ethocyn is unique in its ability to specifically target elastin production. Similar compounds include:
Retinoids: These compounds also promote skin rejuvenation but primarily work by increasing collagen production.
Peptides: Certain peptides can stimulate collagen and elastin production but may not be as specific as this compound in targeting elastin.
Hyaluronic Acid: While it provides hydration and plumping effects, it does not directly stimulate elastin production.
This compound stands out due to its specific action on elastin fibers, making it a valuable ingredient in anti-aging formulations.
Propiedades
Número CAS |
99778-68-4 |
|---|---|
Fórmula molecular |
C17H30O2 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
(3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C17H30O2/c1-3-16(19-4-2)8-6-5-7-13-9-10-14-11-15(18)12-17(13)14/h13-14,16-17H,3-12H2,1-2H3/t13-,14+,16?,17+/m0/s1 |
Clave InChI |
LQHMQGDIJRFYLV-VMTUKWTFSA-N |
SMILES isomérico |
CCC(CCCC[C@H]1CC[C@H]2[C@@H]1CC(=O)C2)OCC |
SMILES canónico |
CCC(CCCCC1CCC2C1CC(=O)C2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



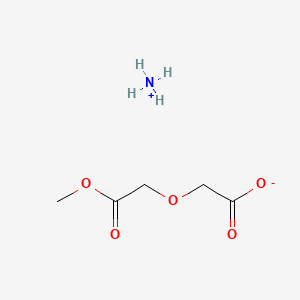
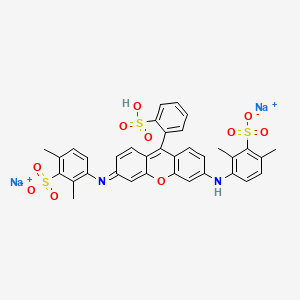

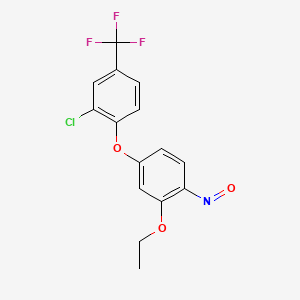
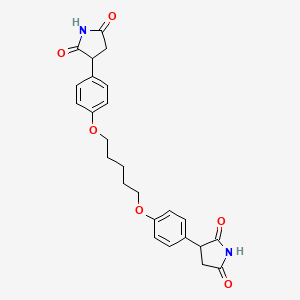

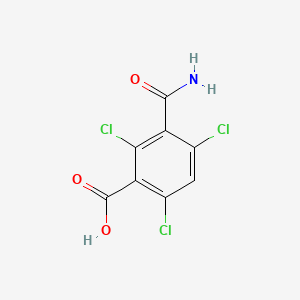


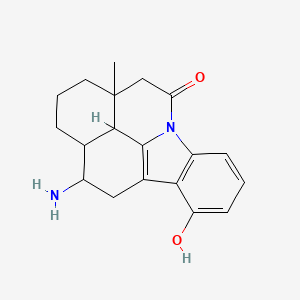
![ethyl 2-cyano-4-[1,3-dihydro-1,3,3-trimethyl-5-(5-methyl-2-benzoxazolyl)-2H-indole-2-ylidene]-2-butenoate](/img/structure/B12722811.png)
![4,4'-[1,3,4-Oxadiazole-2,5-diylbis[(2-methyl-4,1-phenylene)azo]]bis[3-hydroxy-N-methylnaphthalene-2-carboxamide]](/img/structure/B12722826.png)

